molecular formula C23H25N3O2 B11160664 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160664
M. Wt: 375.5 g/mol
InChI Key: WCFWRIRINJOKRC-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction between tryptamine and a substituted phenylacetic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole ring with a pyrrolidine-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-15-3-6-19(7-4-15)26-14-18(12-22(26)27)23(28)24-10-9-17-13-25-21-8-5-16(2)11-20(17)21/h3-8,11,13,18,25H,9-10,12,14H2,1-2H3,(H,24,28)

InChI Key

WCFWRIRINJOKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

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